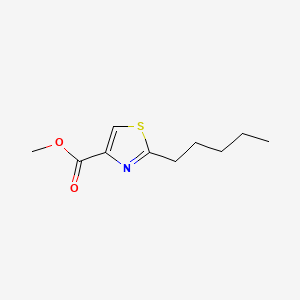![molecular formula C19H21N3O4 B13683120 Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate](/img/structure/B13683120.png)
Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(Boc-amino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with methyl 4-aminobenzoate under basic conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of azo dyes, including this compound, often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form amines, which can then interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(4-aminophenyl)diazenyl]benzoate
- Methyl 4-[(4-fluorophenyl)diazenyl]benzoate
- Methyl 4-[(4-methylphenyl)diazenyl]benzoate
Uniqueness
Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate is unique due to the presence of the Boc-protected amino group, which provides additional stability and allows for selective deprotection under mild conditions. This feature makes it particularly useful in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C19H21N3O4 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
methyl 4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C19H21N3O4/c1-19(2,3)26-18(24)20-14-9-11-16(12-10-14)22-21-15-7-5-13(6-8-15)17(23)25-4/h5-12H,1-4H3,(H,20,24) |
Clé InChI |
FXXORPMDAQLHJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



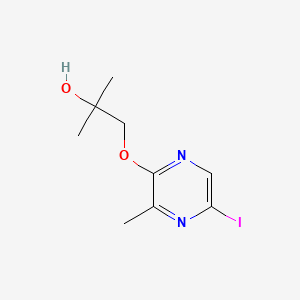
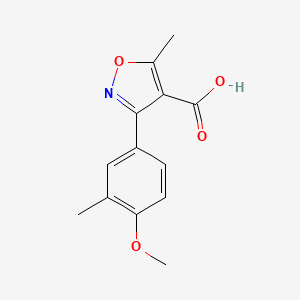
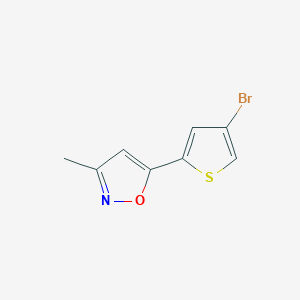

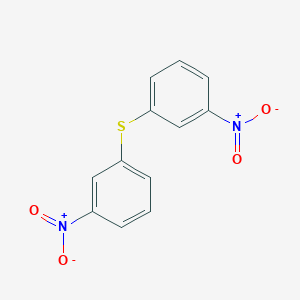
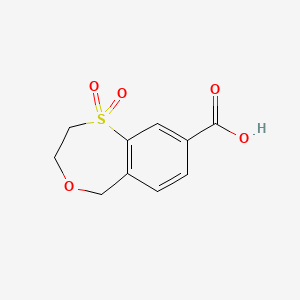
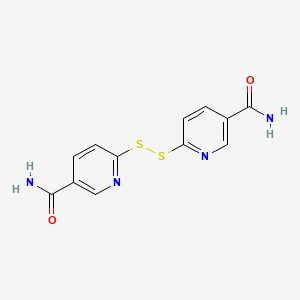
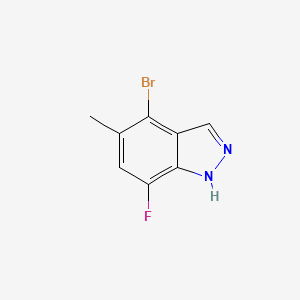

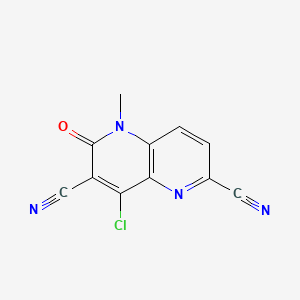
![5,7-Difluoropyrido[3,4-b]pyrazine](/img/structure/B13683105.png)

